molecular formula C10H12O2 B009248 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione CAS No. 19576-08-0

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Cat. No.: B009248
CAS No.: 19576-08-0
M. Wt: 164.2 g/mol
InChI Key: FNYAZSZTENLTRT-UHFFFAOYSA-N
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Description

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAZSZTENLTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344375
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19576-08-0
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 2
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 3
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 4
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 5
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 6
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Customer
Q & A

Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?

A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from this compound under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []

Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?

A2: A more efficient synthesis involves a multi-step process: First, convert this compound into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []

Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?

A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []

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